![molecular formula C7H10F2O2 B2559995 2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers CAS No. 1780167-37-4](/img/structure/B2559995.png)
2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers
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Overview
Description
“2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 g/mol . This compound has generated significant interest in the scientific community due to its unique properties and potential applications.
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(difluoromethyl)cyclobutyl]acetic acid . The InChI string is InChI=1S/C7H10F2O2/c8-7(9)5-1-4(2-5)3-6(10)11/h4-5,7H,1-3H2,(H,10,11) . The Canonical SMILES representation is C1C(CC1C(F)F)CC(=O)O .Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 1.6, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 164.06488588 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
- The introduction of difluoromethyl groups into cyclobutane frameworks is an emerging field. These groups serve as bioisosteres, mimicking functional groups in drug molecules. The compound’s robustness and versatility make it valuable for designing novel pharmaceuticals .
- Mechanism : A novel photochemical protocol enables selective difluoromethylation or bromo difluoromethylation of bicyclobutanes. This method leverages green solvent-controlled reactions, using renewable visible light as reaction power. It ensures high atom economy and fully controlled chemo-selectivity .
Drug Design and Synthesis
Safety And Hazards
properties
IUPAC Name |
2-[3-(difluoromethyl)cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)5-1-4(2-5)3-6(10)11/h4-5,7H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQZBZEOKZGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethyl)cyclobutyl]acetic acid |
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